2,3,4,6-四-O-苄基-D-半乳糖吡喃糖基三氯乙酰亚胺

描述

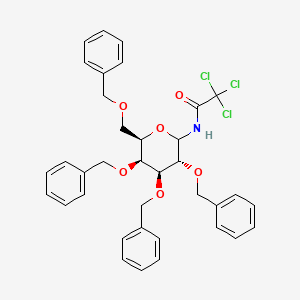

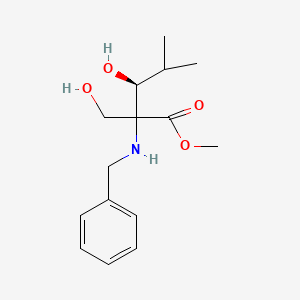

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (TOBG-TCAI) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of the natural sugar galactose, and it is used as a substrate for enzymes in biochemistry, biotechnology, and drug discovery. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

科学研究应用

Glycosyl Donor

Protected carbohydrate hemiacetals like 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate can be converted into glycosyl donors . This is particularly useful in the synthesis of complex carbohydrates, where the glycosyl donor can be used to add a sugar unit to a growing carbohydrate chain .

Direct Donor

In addition to being converted into other types of donors, this compound can also be used as a donor directly . This allows for a more straightforward synthesis process in certain reactions .

Substrate for Nucleophilic Addition Reactions

This compound can be used as a substrate for nucleophilic addition reactions . This opens up a wide range of potential reactions and synthetic pathways .

Protection of the Anomeric Position

The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers . This is a crucial step in many carbohydrate syntheses .

Pharmaceutical Intermediate

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is used as a pharmaceutical intermediate . It plays a vital role in the synthesis of various drugs .

Intermediate for Dapagliflozin

This compound is an intermediate for the synthesis of Dapagliflozin , a medication used to treat type 2 diabetes .

Intermediate for Voglibose

It is also an intermediate for the synthesis of Voglibose , an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels .

Preparation of α-Glucopyranosyl Chloride

This compound is used in the preparation of the α-glucopyranosyl chloride , which is a key intermediate in the synthesis of 1-C-α-D-glucopyranose derivatives .

作用机制

Target of Action

It is known that this compound is extensively utilized within the biomedicine sector , suggesting that it may interact with a variety of biological targets.

Mode of Action

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is a highly versatile compound that demonstrates extraordinary capabilities as a glycosyl donor for synthesizing intricate carbohydrates and glycoconjugates . This compound is used successfully as an intermediate for glucosylation couplings .

Biochemical Pathways

Given its role as a glycosyl donor, it can be inferred that it plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates .

Result of Action

Given its role as a glycosyl donor, it can be inferred that it contributes to the synthesis of complex carbohydrates and glycoconjugates .

属性

IUPAC Name |

2,2,2-trichloro-N-[(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(41)40-34-33(45-24-29-19-11-4-12-20-29)32(44-23-28-17-9-3-10-18-28)31(43-22-27-15-7-2-8-16-27)30(46-34)25-42-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2,(H,40,41)/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYPOHMKLUHRHR-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133219 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | |

CAS RN |

220542-34-7 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220542-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)